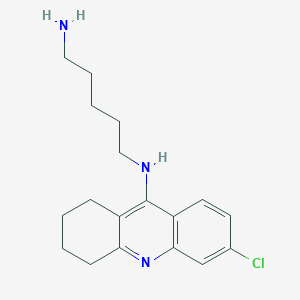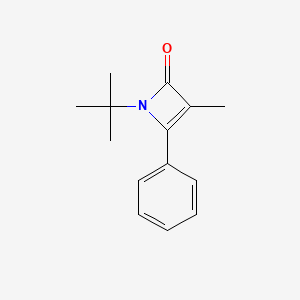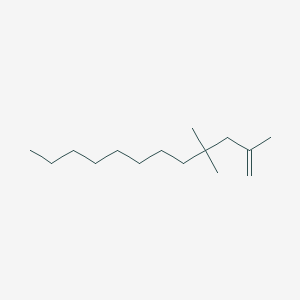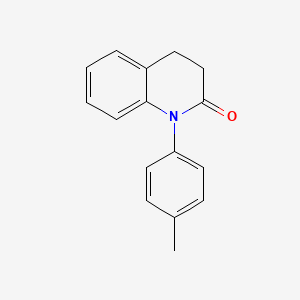
L-Tyrosine, N-(1-oxo-4-pentenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, N-(1-oxo-4-pentenyl)- is a derivative of the amino acid L-tyrosine This compound is characterized by the presence of a 1-oxo-4-pentenyl group attached to the nitrogen atom of the tyrosine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(1-oxo-4-pentenyl)- typically involves the reaction of L-tyrosine with a suitable reagent that introduces the 1-oxo-4-pentenyl group. One common method is the use of acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of L-Tyrosine, N-(1-oxo-4-pentenyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, N-(1-oxo-4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Tyrosine, N-(1-oxo-4-pentenyl)-, such as hydroxylated, halogenated, or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, N-(1-oxo-4-pentenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of L-Tyrosine, N-(1-oxo-4-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate various biochemical processes, contributing to the compound’s effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: The parent amino acid, known for its role in protein synthesis and neurotransmitter production.
N-Acetyl-L-Tyrosine: A derivative with an acetyl group attached to the nitrogen atom.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Eigenschaften
CAS-Nummer |
823195-91-1 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(2S)-3-(4-hydroxyphenyl)-2-(pent-4-enoylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h2,5-8,12,16H,1,3-4,9H2,(H,15,17)(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
OIXIJOATZZCVJG-LBPRGKRZSA-N |
Isomerische SMILES |
C=CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Kanonische SMILES |
C=CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


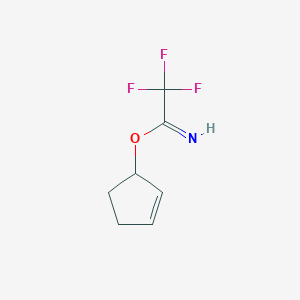

![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)

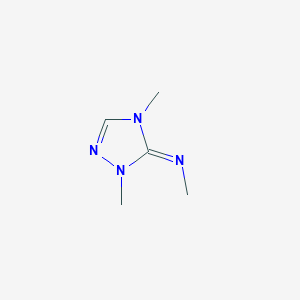
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)

